Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester
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Overview
Description
S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate: is a heterocyclic compound with the molecular formula C₈H₉NO₂S and a molecular weight of 183.23 g/mol . This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate typically involves the condensation of a pyrrole derivative with an appropriate thioester. One common method includes the reaction of 2-acetylpyrrole with ethanethiol in the presence of a base such as sodium hydride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Pyrrole derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound’s structure is similar to that of many pharmacologically active molecules. It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Pyrrole: A basic five-membered aromatic ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Indole: A fused ring system containing a benzene ring and a pyrrole ring.
Comparison: S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate is unique due to the presence of both a pyrrole ring and a thioester group. This combination imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. The thioester group enhances its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
653586-09-5 |
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Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ethanethioate |
InChI |
InChI=1S/C8H9NO2S/c1-6(10)12-5-8(11)7-3-2-4-9-7/h2-4,9H,5H2,1H3 |
InChI Key |
MNKZHRBVGXNDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)C1=CC=CN1 |
Origin of Product |
United States |
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